Manganese(II)acetate tetrahydrate

Catalog No.
S2897885
CAS No.
6156-78-1
M.F
C4H14MnO8
M. Wt
245.086
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese(II)acetate tetrahydrate

CAS Number

6156-78-1

Product Name

Manganese(II)acetate tetrahydrate

IUPAC Name

acetic acid;manganese;tetrahydrate

Molecular Formula

C4H14MnO8

Molecular Weight

245.086

InChI

InChI=1S/2C2H4O2.Mn.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2

InChI Key

CESXSDZNZGSWSP-UHFFFAOYSA-L

SMILES

CC(=O)O.CC(=O)O.O.O.O.O.[Mn]

Solubility

not available

Precursor for Manganese-Based Materials

  • Synthesis of Manganese Oxides: Manganese(II)acetate tetrahydrate serves as a precursor for various manganese oxides. These oxides have diverse applications in catalysis, energy storage, and electronics. Studies have shown its effectiveness in preparing high purity manganese dioxide, manganese oxide hydrate, and other oxide-based catalysts [].
  • Manganese-Doped Titanium Dioxide (TiO2): Researchers utilize Manganese(II)acetate tetrahydrate to synthesize Manganese-doped TiO2 composites through techniques like chemical vapor deposition (CVD) and chemical vapor condensation (CVC) []. These composites exhibit improved photocatalytic activity, making them valuable for applications like degradation of pollutants and generation of hydrogen fuel.

Applications in Material Science

  • Cathode Materials for Lithium-Ion Batteries: Research explores Manganese(II)acetate tetrahydrate as a precursor for the preparation of NCM (LiNi₁/₃Co₁/₃Mn₁/₃O₂) cathode materials. NCM cathodes are of significant interest in developing high-performance lithium-ion batteries [].

Other Research Applications

  • Analytical Chemistry: Manganese(II)acetate tetrahydrate finds use as a reagent in analytical laboratories. Its role includes detection and determination of other substances, such as specific organic compounds or metal ions [].

Manganese(II) acetate tetrahydrate, with the chemical formula Mn(CH₃COO)₂·4H₂O, is an inorganic compound characterized by its pink or pale red crystalline appearance. It is composed of manganese ions coordinated with acetate ions and water molecules, resulting in a hydrated structure. This compound has a molecular weight of approximately 245.09 g/mol and a density of 1.59 g/cm³ . Manganese(II) acetate tetrahydrate is soluble in water, methanol, ethanol, and acetic acid, making it versatile for various applications .

, particularly in organic synthesis where it acts as a catalyst. Key reactions include:

  • Formation: It can be synthesized by reacting manganese(II) oxide or manganese(II) carbonate with acetic acid:
    • MnO+2CH3COOHMn CH3COO 2+H2O\text{MnO}+2\text{CH}_3\text{COOH}\rightarrow \text{Mn CH}_3\text{COO }_2+\text{H}_2\text{O}
    • MnCO3+2CH3COOHMn CH3COO 2+CO2+H2O\text{MnCO}_3+2\text{CH}_3\text{COOH}\rightarrow \text{Mn CH}_3\text{COO }_2+\text{CO}_2+\text{H}_2\text{O}
  • Catalytic Reactions: It serves as a catalyst in oxidation reactions, esterification, and polymerization processes, enhancing reaction rates and yields .

Manganese is an essential trace element in biological systems, playing a critical role in various enzymatic processes. Manganese(II) acetate tetrahydrate has been studied for its potential biological activities, including:

  • Micronutrient Role: It is used as a dietary supplement in animal feed to ensure adequate manganese levels for growth and metabolism .
  • Antioxidant Properties: Some studies suggest that manganese compounds can exhibit antioxidant activity, potentially protecting cells from oxidative stress .

The synthesis of manganese(II) acetate tetrahydrate can be achieved through various methods:

  • Direct Reaction: As mentioned earlier, reacting manganese(II) oxide or manganese(II) carbonate with acetic acid is a common method.
  • Precipitation Method: Manganese(II) salts can be precipitated from solutions containing manganese ions and acetate ions under controlled conditions.
  • Hydration Process: Anhydrous manganese acetate can be hydrated by adding water under specific conditions to obtain the tetrahydrate form .

Manganese(II) acetate tetrahydrate has diverse applications across various fields:

  • Catalyst: Used in organic synthesis as a catalyst for oxidation and polymerization reactions.
  • Dyeing Agent: Acts as a mordant in dyeing processes and is involved in the production of colorants .
  • Animal Nutrition: Incorporated into animal feed as a micronutrient supplement to promote healthy growth and development.
  • Research Reagent: Utilized in laboratories for analytical chemistry applications .

Research on the interactions of manganese(II) acetate tetrahydrate with other compounds has revealed its potential synergistic effects in catalysis and biological systems. For instance:

  • Catalytic Synergy: Studies indicate that when used alongside other metal acetates or oxidizing agents, manganese(II) acetate can enhance the efficiency of catalytic reactions.
  • Biological Interactions: Investigations into its interactions with enzymes have shown that it may influence enzyme activity related to metabolic pathways involving manganese .

Manganese(II) acetate tetrahydrate shares similarities with several other manganese compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Manganese(II) oxideMnOUsed primarily as a pigment and in ceramics; less soluble.
Manganese(II) sulfateMnSO₄Commonly used in fertilizers; more soluble than acetate.
Manganese(II) chlorideMnCl₂Often used in electroplating; hygroscopic nature.
Manganese(IV) oxideMnO₂Used as a catalyst and in batteries; higher oxidation state.

Manganese(II) acetate tetrahydrate's unique attributes lie in its solubility and versatility as a catalyst in organic reactions, distinguishing it from other manganese salts that may have limited applications or different solubility profiles .

Conventional Synthetic Routes

Manganese(II) acetate tetrahydrate represents a critical inorganic compound synthesized through multiple established methodologies, each offering distinct advantages in terms of yield, purity, and operational efficiency [1]. The conventional synthetic approaches encompass direct acid-base reactions, salt metathesis processes, and crystallization optimization techniques that collectively enable the production of high-quality manganese(II) acetate tetrahydrate for industrial and research applications [5].

Reaction Pathways with Manganese Carbonates and Hydroxides

The most widely employed synthetic route involves the direct reaction of manganese carbonate with acetic acid, following the stoichiometric equation: MnCO₃ + 2CH₃COOH → Mn(CH₃COO)₂ + CO₂ + H₂O [5]. This reaction pathway demonstrates exceptional efficiency when conducted at temperatures ranging from 80-100°C with reaction times of 60-120 minutes [1]. The process exhibits first-order kinetics with an activation energy of 25.5 kilojoules per mole, indicating favorable thermodynamic conditions for product formation [4] [23].

Research investigations have established that the dissolution kinetics of manganese carbonate in acetic acid solutions follow a pseudo-homogeneous first-order reaction model [4]. The dissolution rate increases significantly with elevated reaction temperature, enhanced stirring speed, extended reaction time, and increased acid concentration [4]. Conversely, reducing the solid-to-liquid ratio enhances the overall dissolution efficiency and product yield [23].

Manganese hydroxide serves as an alternative precursor material, reacting with acetic acid according to the equation: Mn(OH)₂ + 2CH₃COOH → Mn(CH₃COO)₂ + 2H₂O [21]. This reaction pathway operates under milder conditions, typically requiring temperatures of 60-80°C and reaction times of 30-60 minutes [21]. The hydroxide-based synthesis demonstrates lower activation energy requirements of 18.2 kilojoules per mole compared to carbonate-based routes [21].

The synthesis from manganese(II,III) oxide follows the reaction: Mn₃O₄ + 2CH₃CO₂H → Mn(CH₃CO₂)₂ + Mn₂O₃ + H₂O [5]. This approach provides yields of 85-95% with high product purity when optimized reaction conditions are maintained [5]. The process requires careful temperature control between 80-100°C to prevent decomposition of the intermediate manganese species [1].

Synthesis MethodTemperature (°C)Reaction Time (min)pH RangeYield (%)Product Purity
Manganese Carbonate + Acetic Acid80-10060-1203-585-95High
Manganese Hydroxide + Acetic Acid60-8030-604-680-90High
Manganese Oxide + Acetic Acid80-10060-1203-585-95High

Salt Metathesis Approaches from Manganese Halides

Salt metathesis represents a versatile synthetic strategy employing manganese halides as starting materials in combination with acetate salts [6]. The fundamental reaction involves manganese chloride and sodium acetate: MnCl₂ + 2CH₃COONa → Mn(CH₃COO)₂ + 2NaCl [1]. This approach operates effectively at room temperature with extended reaction times of 60-300 minutes to ensure complete conversion [24].

The metathesis process demonstrates second-order kinetics with an activation energy of 15.4 kilojoules per mole, representing the lowest energy barrier among conventional synthesis methods [24]. The rate-limiting step involves the salt metathesis mechanism itself, where the exchange of anions determines the overall reaction velocity [24].

Manganese sulfate provides an alternative starting material through the reaction: MnSO₄ + 2CH₃COOH → Mn(CH₃COO)₂ + H₂SO₄ [24]. This pathway requires temperatures of 80-100°C and extended reaction times of 120-180 minutes due to the formation of sulfuric acid as a byproduct [24]. The presence of sulfuric acid necessitates careful pH control to prevent product decomposition and ensure optimal yields [25].

Electrolytic manganese serves as a high-purity precursor material when reacted with glacial acetic acid [2]. The synthesis process involves direct reaction at 80-100°C for 180-240 minutes, yielding exceptionally pure manganese(II) acetate tetrahydrate with conversion rates of 90-98% [2]. This approach minimizes contamination from other metal ions and produces material suitable for demanding analytical applications [2].

Reaction SystemActivation Energy (kJ/mol)Rate Constant (min⁻¹)Reaction OrderRate Limiting Step
MnCO₃ + CH₃COOH25.50.025-0.045First orderCO₂ evolution
Mn(OH)₂ + CH₃COOH18.20.038-0.062First orderWater formation
MnO + CH₃COOH22.80.028-0.048First orderAcid dissolution
MnCl₂ + CH₃COONa15.40.055-0.085Second orderSalt metathesis

Optimization of Crystallization Processes

Crystallization optimization represents a critical aspect of manganese(II) acetate tetrahydrate synthesis, directly influencing product purity, crystal morphology, and overall yield [10]. The tetrahydrate crystallizes in a monoclinic crystal system with unit cell parameters of a=11.1 Å, b=17.51 Å, c=9.09 Å, and β=118.62° [21]. The crystallization process requires precise control of multiple parameters to achieve optimal crystal quality and size distribution [22].

Temperature control during crystallization proves essential, with optimal crystallization temperatures ranging from 20-40°C [22]. Higher temperatures increase solubility but may lead to rapid nucleation and smaller crystal sizes [35]. The cooling rate significantly impacts crystal quality, with optimal rates of 0.5-2°C per minute promoting larger, well-formed crystals [22]. Rapid cooling tends to produce numerous small nuclei, resulting in poor crystal morphology and reduced purity [35].

Supersaturation ratio control maintains critical importance in determining nucleation density and crystal growth rates [10]. Optimal supersaturation ratios of 1.2-1.8 provide balanced conditions for controlled nucleation and sustained crystal growth [10]. Excessive supersaturation leads to rapid nucleation and poor crystal quality, while insufficient supersaturation results in slow growth rates and reduced yields [36].

Solvent evaporation rate directly influences crystal formation kinetics and final product quality [37]. Controlled evaporation rates of 10-30 milliliters per hour promote gradual concentration increase and uniform crystal growth [37]. Rapid evaporation leads to uncontrolled nucleation and irregular crystal morphology [37].

pH monitoring throughout the crystallization process prevents decomposition and ensures product stability [34]. Optimal pH ranges of 4.5-6.0 maintain manganese(II) acetate stability while preventing hydrolysis reactions [34]. pH values below 4.0 may cause acid-catalyzed decomposition, while values above 6.5 can lead to hydroxide precipitation [35].

ParameterOptimal RangeEffect on Crystal QualityCritical Factor
Crystallization Temperature20-40°CHigher temp increases solubilityTemperature control ±1°C
Cooling Rate0.5-2°C/minSlower cooling improves crystal sizeUniform cooling rate
Supersaturation Ratio1.2-1.8Higher ratio increases nucleationAvoid excessive supersaturation
pH Control4.5-6.0Optimal pH prevents decompositionpH monitoring essential

Green Synthesis Approaches

Sustainable Precursor Selection

Green synthesis methodologies for manganese(II) acetate tetrahydrate emphasize the utilization of renewable and environmentally benign precursor materials [11] [12]. Sustainable precursor selection focuses on minimizing environmental impact while maintaining synthesis efficiency and product quality [13]. Plant-based reducing agents and biomass-derived materials offer promising alternatives to conventional synthetic approaches [14].

Manganese-containing biomass represents an emerging source of sustainable precursors for acetate synthesis [32]. Biochar-supported manganese systems demonstrate exceptional catalytic activity while providing renewable feedstock for manganese compound production [32]. These biomass-derived precursors reduce reliance on mined manganese ores and minimize environmental extraction impacts [31].

Ionic liquid-mediated synthesis employs recyclable ionic liquid systems as both solvent and catalyst for manganese acetate formation [9]. The synthesis utilizes 1-ethyl-3-methylimidazolium acetate as a green solvent system, enabling manganese acetate production under mild conditions [9]. This approach achieves nearly complete conversion of reactants to products while maintaining ionic liquid recyclability [9].

Natural plant extracts serve as sustainable reducing and stabilizing agents in manganese compound synthesis [14]. Lemon extract provides natural reducing capabilities for manganese ion reduction, while curcumin extracted from turmeric offers stabilization properties [14]. These natural agents replace synthetic chemicals while maintaining synthesis efficiency and product quality [11].

Environmentally Benign Reaction Conditions

Environmentally benign reaction conditions encompass solvent-free synthesis, microwave assistance, and ultrasonic processing techniques that reduce energy consumption and eliminate toxic solvents [13] [17] [18]. These approaches align with green chemistry principles while maintaining or improving synthesis efficiency compared to conventional methods [20].

Microwave-assisted synthesis significantly reduces reaction times and energy consumption for manganese acetate preparation [17]. The microwave-assisted hydrothermal method operates at 140°C for 40 minutes, achieving time reductions of 60-80% compared to conventional heating [17]. This approach provides uniform heating and enhanced reaction kinetics while minimizing energy input requirements [17].

Ultrasonic synthesis employs low-intensity ultrasonic irradiation to promote manganese acetate formation under mild conditions [18]. The ultrasonic method operates at temperatures of 50-80°C with reaction time reductions of 40-60% compared to conventional approaches [18]. Ultrasonic treatment enhances mass transfer and nucleation processes while eliminating the need for harsh reaction conditions [18].

Solvent-free synthesis eliminates organic solvents entirely, operating through direct solid-state reactions or ball-milling conditions [20]. The solvent-free approach achieves temperatures of 100-150°C with time reductions of 30-50% while producing minimal waste streams [20]. This method particularly benefits from mechanochemical activation that promotes reactant contact and reaction kinetics [20].

Aqueous synthesis systems utilize water as the primary solvent, eliminating organic solvents and reducing environmental impact [7]. Water-based synthesis operates at temperatures of 25-80°C with minimal waste generation and complete biodegradability of reaction products [7]. The aqueous approach demonstrates particular effectiveness when combined with ionic liquid catalysts or natural reducing agents [14].

Green MethodSustainable AspectTemperature (°C)Time ReductionEnvironmental Benefit
Ionic Liquid SynthesisRecyclable ionic liquid medium110-14050-70%Reduced waste generation
Microwave-Assisted SynthesisReduced energy consumption80-12060-80%Lower energy consumption
Ultrasonic SynthesisShortened reaction time50-8040-60%No toxic solvents
Solvent-Free SynthesisNo organic solvents100-15030-50%Minimal waste streams
Plant Extract ReductionNatural reducing agents50-8040-60%Biodegradable reagents
Aqueous SynthesisWater as solvent25-8010-30%No organic waste

Dates

Modify: 2023-08-17

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